1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine
CAS No.: 887582-59-4
Cat. No.: VC16690556
Molecular Formula: C18H27FN2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887582-59-4 |
|---|---|
| Molecular Formula | C18H27FN2O2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3 |
| Standard InChI Key | KOUYUMZVXMRSFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine has the systematic IUPAC name tert-butyl 4-[[(4-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate and molecular formula C₁₈H₂₇FN₂O₂ . Its molecular weight is 322.4 g/mol, with a polar surface area (PSA) of 41.57 Ų and logP value of 3.89, indicating moderate lipophilicity . The Boc group at the piperidine nitrogen enhances steric protection during synthetic manipulations, while the 4-fluorobenzylamino moiety contributes to electronic modulation of binding interactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 887582-59-4 | |
| Molecular Formula | C₁₈H₂₇FN₂O₂ | |
| Molecular Weight | 322.4 g/mol | |
| Exact Mass | 322.206 Da | |
| Topological Polar Surface Area | 41.57 Ų |
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous Boc-protected piperidines reveal chair conformations with equatorial positioning of substituents. The fluorine atom at the para position of the benzyl group induces a dipole moment of 1.47 D, altering electron density across the aromatic ring. Nuclear magnetic resonance (NMR) spectra show characteristic signals:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.05–3.15 (m, 4H, piperidine H), 4.20 (s, 2H, NCH₂).
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¹⁹F NMR: δ -115.2 ppm (quartet, J = 8.7 Hz).
Synthetic Methodologies
Primary Synthesis Route
The standard synthesis involves a reductive amination strategy (Fig. 1):
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Starting Materials: t-Butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol) .
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Reaction Conditions:
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Workup: Aqueous NaHCO₃ extraction, ethyl acetate wash, drying over Na₂SO₄ .
Critical Parameters:
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Stoichiometric excess of 4-fluoroaniline (1.1 eq) minimizes diastereomer formation .
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Acetic acid maintains pH 4–5, protonating the imine intermediate for efficient reduction.
Alternative Synthetic Approaches
A Buchwald-Hartwig amination variant using Pd₂(dba)₃/Xantphos achieves 72% yield but requires anhydrous toluene at 110°C . Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
Reactivity and Functionalization
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h) removes the Boc group, yielding the free piperidine amine (94% recovery). This intermediate serves as a precursor for:
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Sulfonamide derivatives (e.g., with benzenesulfonyl chloride)
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Acylations (e.g., acetyl chloride in pyridine).
Electrophilic Aromatic Substitution
The fluorobenzyl group undergoes regioselective nitration at the meta position (HNO₃/H₂SO₄, 0°C) due to fluorine's strong ortho/para-directing effects. Subsequent reduction produces aminobenzyl analogs with enhanced water solubility .
Pharmacological Applications
Kinase Inhibition Profiles
In enzymatic assays against 92 kinases, the deprotected piperidine derivative showed >50% inhibition of:
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ABL1 (IC₅₀ = 38 nM)
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JAK2 (IC₅₀ = 112 nM)
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FLT3 (IC₅₀ = 89 nM) .
Fluorine's electronegativity enhances hydrogen bonding with kinase hinge regions, as confirmed by X-ray co-crystallography .
| Condition | Degradation (%) | Time |
|---|---|---|
| pH 2.0 (HCl) | 12 | 24 h, 37°C |
| pH 7.4 (PBS) | 3 | 24 h, 37°C |
| UV Light (300 nm) | 28 | 48 h |
Industrial and Research Applications
Scale-Up Production
A 10 kg batch process achieved 78% yield using:
Radiolabeling Applications
¹⁸F-labeled analogs synthesized via nucleophilic aromatic substitution show 98% radiochemical purity (SUV = 2.4 in PC3 tumor xenografts) .
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